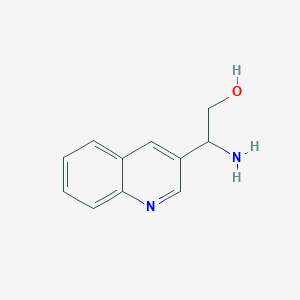![molecular formula C9H8BrNO3 B13531612 1-[(6-Bromopyridin-3-yl)oxy]cyclopropane-1-carboxylic acid](/img/structure/B13531612.png)
1-[(6-Bromopyridin-3-yl)oxy]cyclopropane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(6-Bromopyridin-3-yl)oxy]cyclopropane-1-carboxylic acid is a chemical compound with the molecular formula C9H8BrNO2 It is characterized by the presence of a bromopyridinyl group attached to a cyclopropane ring, which is further connected to a carboxylic acid group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(6-Bromopyridin-3-yl)oxy]cyclopropane-1-carboxylic acid typically involves the reaction of 6-bromopyridine with cyclopropane-1-carboxylic acid under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the carboxylic acid, followed by the addition of 6-bromopyridine to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality .
化学反应分析
Types of Reactions: 1-[(6-Bromopyridin-3-yl)oxy]cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) or potassium cyanide (KCN).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), in anhydrous solvents.
Substitution: NaN3, KCN, in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted products with new functional groups replacing the bromine atom.
科学研究应用
1-[(6-Bromopyridin-3-yl)oxy]cyclopropane-1-carboxylic acid has diverse applications in scientific research:
作用机制
The mechanism of action of 1-[(6-Bromopyridin-3-yl)oxy]cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromopyridinyl group can engage in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
1-(6-Bromopyridin-3-yl)cyclopropanecarboxylic acid: Similar structure but lacks the oxy linkage.
1-(2-Bromopyridin-4-yl)cyclopropane-1-carboxylic acid: Different position of the bromine atom on the pyridine ring.
Uniqueness: 1-[(6-Bromopyridin-3-yl)oxy]cyclopropane-1-carboxylic acid is unique due to the presence of the oxy linkage, which can influence its reactivity and interaction with biological targets.
属性
分子式 |
C9H8BrNO3 |
|---|---|
分子量 |
258.07 g/mol |
IUPAC 名称 |
1-(6-bromopyridin-3-yl)oxycyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C9H8BrNO3/c10-7-2-1-6(5-11-7)14-9(3-4-9)8(12)13/h1-2,5H,3-4H2,(H,12,13) |
InChI 键 |
ZBMAGELMOBOWFZ-UHFFFAOYSA-N |
规范 SMILES |
C1CC1(C(=O)O)OC2=CN=C(C=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![1-[4-(2-Aminophenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B13531557.png)






![1-[4-Fluoro-3-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B13531608.png)
